Olomoucine

Vue d'ensemble

Description

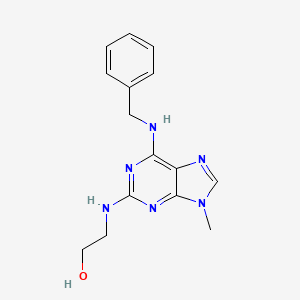

L’olomoucine est une petite molécule qui appartient à la classe des composés organiques connus sous le nom de 6-alkylaminopurines. Ces composés contiennent un groupe alkylamine lié à la position 6 d’une purine. La purine est un composé aromatique bicyclique constitué d’un cycle pyrimidine fusionné à un cycle imidazole . L’this compound est principalement connue pour son rôle d’inhibiteur de la kinase dépendante des cyclines, ce qui en fait un outil précieux dans la recherche sur le cycle cellulaire et les études sur le cancer .

Applications De Recherche Scientifique

Olomoucine has a wide range of scientific research applications, including:

Mécanisme D'action

L’olomoucine exerce ses effets en inhibant de manière compétitive les sites de liaison de l’ATP des kinases dépendantes des cyclines, notamment CDC2/cycline B, CDK2/cycline A, CDK2/cycline E et CDK5/p35 kinase . Cette inhibition empêche la phosphorylation des protéines cibles, perturbant ainsi le cycle cellulaire et entraînant un arrêt du cycle cellulaire . Les cibles moléculaires et les voies impliquées comprennent la voie des protéines kinases activées par les mitogènes et la régulation des points de contrôle du cycle cellulaire .

Composés similaires :

Roscovitine : Un autre inhibiteur de la kinase dépendante des cyclines avec un mécanisme d’action similaire mais une structure chimique différente.

Purvalanol : Un puissant inhibiteur des kinases dépendantes des cyclines avec des profils de sélectivité distincts.

Flavopiridol : Un inhibiteur à large spectre des kinases dépendantes des cyclines utilisé dans la recherche sur le cancer.

Unicité de l’this compound : L’this compound est unique en raison de son inhibition spécifique de plusieurs kinases dépendantes des cyclines et de sa capacité à moduler divers processus cellulaires, ce qui en fait un outil polyvalent dans la recherche fondamentale et appliquée .

Analyse Biochimique

Biochemical Properties

Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, this compound has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, in stroke-induced rats, this compound was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in stroke-induced rats, this compound treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .

Metabolic Pathways

Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

This compound is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of this compound within cells and tissues .

Subcellular Localization

Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’olomoucine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 2,6-diaminopurine avec la benzylamine et l’alkylation ultérieure avec l’iodure de méthyle . Les conditions réactionnelles impliquent généralement l’utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs comme le carbonate de potassium pour faciliter les réactions .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l’this compound ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire avec des modifications d’échelle pour garantir des rendements et une pureté plus élevés. L’utilisation d’équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité sont courantes dans les milieux industriels pour produire de l’this compound à des fins de recherche et d’applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’olomoucine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants à des positions spécifiques sur le cycle purine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle et les amines sont employés dans des conditions basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire divers dérivés de purine alkylés ou aminés .

4. Applications de recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action but different chemical structure.

Purvalanol: A potent inhibitor of cyclin-dependent kinases with distinct selectivity profiles.

Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.

Uniqueness of Olomoucine: this compound is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .

Propriétés

IUPAC Name |

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPOLSIJWJJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144068 | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101622-51-9 | |

| Record name | Olomoucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olomoucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olomoucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | olomoucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLOMOUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.